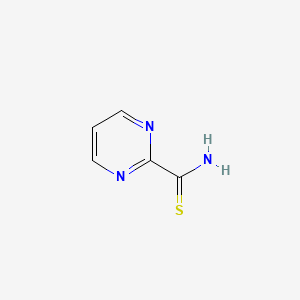

Pyrimidine-2-carbothioamide

Overview

Description

Pyrimidine-2-carbothioamide (P2C) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that is insoluble in water but soluble in organic solvents. P2C is a versatile molecule that is used in many applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. P2C is also used in the preparation of dyes, catalysts, and other organic compounds. It is a useful starting material for organic synthesis and can be used to produce a wide range of organic compounds.

Scientific Research Applications

Synthesis and Antibacterial Applications

Synthesis and Antimicrobial Activity Pyrimidine-2-carbothioamide derivatives, including 3,5-disubstituted pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones, have been synthesized and found to exhibit antimicrobial properties. These compounds were prepared through cyclocondensation of chalcones with thiosemicarbazide or thiourea. Notably, their structural identification and antimicrobial screening highlighted their potential as effective antimicrobial agents (Sharshira, Mohamed, & Hamada, 2012). A series of novel thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, featuring pyrimidine-based structures, demonstrated antimicrobial activity against various microorganisms. The structural details and the antimicrobial screening of these compounds were comprehensively documented, showcasing their significant antimicrobial potential (Abdelhamid, El Sayed, Hussein, & Mangoud, 2016).

Therapeutic Applications

Diabetes Treatment Pyrimidine derivatives have been recognized for their therapeutic potential in treating metabolic disorders, including type 2 diabetes mellitus. Novel pyrimidine-5-carboxamide compounds were identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various disease pathologies such as metabolic syndrome, cardiovascular disease, neurodegeneration, and cancer. By inhibiting NNMT, these compounds showed promise in the treatment of diabetes, metabolic syndrome, and chronic kidney disease (Sabnis, 2021).

Anticonvulsant Activity Pyrimidine-carbothioamide derivatives were designed and tested for their anticonvulsant properties. The most active compound in the series effectively suppressed seizure effects in animal models without causing neurotoxicity. The in vitro GABA-AT enzyme activity assay and docking studies supported the anticonvulsant potential of these compounds (Sahu, Siddiqui, Sharma, & Wakode, 2018).

Molecular and Biochemical Applications

Immune Response and Inflammation Research on metabotropic pyrimidine and purine nucleotide receptors (P2Y receptors), which are expressed in virtually all cells, has shown their involvement in diverse biological functions, including immune regulation and inflammation. The study of P2Y receptors in immune cell differentiation, migration, and apoptosis has been extensive, offering insights into their molecular structure, physiological importance in immune cells, and related diseases and therapies (Le Duc et al., 2017).

Cancer Research

Antiproliferative Agents Coumarin derivatives containing pyrimidine-based structures were synthesized and evaluated for their antitumor activity against liver carcinoma cancer cell lines. Some compounds showed promising antitumor activity, highlighting the potential of pyrimidine-based structures as antiproliferative agents (Gomha, Zaki, & Abdelhamid, 2015).

Safety and Hazards

Future Directions

Future research could focus on the development of novel pyrimidine analogs, including Pyrimidine-2-carbothioamide, possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the design and synthesis of pyrimidine-2-carboxamide analogs based on previous work could be explored further .

Mechanism of Action

Target of Action

Pyrimidine-2-carbothioamide is a pyrimidine derivative, a class of compounds known to have a wide range of pharmacological effects Pyrimidine derivatives are known to interact with various enzymes and receptors involved in cellular processes .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

This compound, as a pyrimidine derivative, is likely involved in the pyrimidine metabolic pathway . Pyrimidine ribonucleotides, which are essential for cell growth and proliferation, are involved in multiple cellular processes that maintain cell growth and metabolism . Depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .

Pharmacokinetics

In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties for related pyrazolo[3,4-d]pyrimidine derivatives .

Result of Action

Pyrimidine derivatives are known to have a range of effects, including anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Action Environment

The synthesis of related pyrazole derivatives, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, suggests that the synthesis and stability of these compounds can be influenced by environmental factors .

Biochemical Analysis

Biochemical Properties

Pyrimidine-2-carbothioamide is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides . This compound acts as an inhibitor of DHODH, thereby affecting the synthesis of uridine monophosphate (UMP), a precursor for RNA and DNA synthesis . Additionally, it interacts with carbamoyl-phosphate synthetase II, aspartate transcarbamoylase, and dihydroorotase (CAD), which are essential enzymes in the pyrimidine biosynthesis pathway .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes involved in pyrimidine metabolism . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation . In cancer cells, for instance, this compound has been observed to inhibit cell growth by disrupting pyrimidine biosynthesis, which is crucial for DNA replication and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. It binds to the active site of DHODH, inhibiting its activity and thereby reducing the production of UMP . This inhibition leads to a decrease in the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . Additionally, this compound can induce changes in gene expression by affecting the transcriptional regulation of genes involved in pyrimidine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of pyrimidine biosynthesis, resulting in long-term effects on cellular function . These effects include reduced cell proliferation and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit DHODH activity without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on pyrimidine metabolism and the accumulation of toxic intermediates .

Metabolic Pathways

This compound is involved in the de novo synthesis pathway of pyrimidine nucleotides . It interacts with enzymes such as DHODH, CAD, and UMPS, which are critical for the conversion of carbamoyl phosphate to UMP . The compound’s inhibition of DHODH disrupts this pathway, leading to reduced levels of pyrimidine nucleotides and affecting overall metabolic flux . Additionally, this compound can influence other metabolic pathways by altering the availability of pyrimidine intermediates .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is taken up by cells via specific transporters and is distributed to different cellular compartments . The compound can accumulate in the cytosol and mitochondria, where it interacts with target enzymes involved in pyrimidine metabolism . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytosol and mitochondria . In the cytosol, it interacts with enzymes such as CAD and UMPS, which are involved in pyrimidine biosynthesis . In the mitochondria, it binds to DHODH, which is located on the inner mitochondrial membrane . This subcellular localization is crucial for the compound’s activity, as it allows for efficient inhibition of target enzymes and modulation of pyrimidine metabolism .

properties

IUPAC Name |

pyrimidine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUHVPUYFSGVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632175 | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4537-73-9 | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359613.png)